molecular formula C21H21N B085728 Cyproheptadine CAS No. 129-03-3

Cyproheptadine

Cat. No. B085728
CAS RN: 129-03-3
M. Wt: 287.4 g/mol
InChI Key: JJCFRYNCJDLXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds like Cyproheptadine often involves intricate chemical processes. One approach involves the use of hypervalent iodine reagents, which facilitate the dearomatization of phenols and enable the transformation of inert unsaturations into highly functionalized intermediates, as seen in the synthesis of natural products (Maertens, L'homme, & Canesi, 2014). Although this specific study does not directly mention Cyproheptadine, the methodologies it describes are relevant for synthesizing complex organic molecules, including various pharmaceuticals.

Molecular Structure Analysis

The analysis of Cyproheptadine's molecular structure is critical for understanding its functionality. Detailed structural analysis is fundamental for drugs, as the configuration and conformation of molecules affect their interaction with biological targets. While the reviewed literature does not directly address Cyproheptadine's molecular structure, the principles of molecular structure analysis, such as understanding the roles of functional groups and stereochemistry, are universally applicable in drug chemistry.

Chemical Reactions and Properties

Cyproheptadine's chemical properties, including its reactivity and interaction with other substances, are paramount for its synthesis and modification. For instance, the study by Kazmaier and Junk (2021) on marine cyclopeptides highlights the role of synthetic modifications in enhancing biological activity (Kazmaier & Junk, 2021). Such modifications are central to optimizing drugs like Cyproheptadine for specific therapeutic uses, albeit the direct connection to Cyproheptadine's chemical reactions is not made.

Scientific Research Applications

  • Treatment of Neuroleptic-Induced Akathisia : Cyproheptadine has shown effectiveness in treating akathisia induced by neuroleptic drugs without aggravating psychosis or depression (Weiss et al., 1995).

  • Antitumor Activity in Urothelial Carcinoma : It has been found to inhibit the growth of urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways (Hsieh et al., 2016).

  • Appetite Stimulation : Studies show that cyproheptadine can stimulate appetite and influence ingestive behaviors, although its precise role in appetite regulation remains unclear (Konstandi et al., 1996).

  • Treatment in Pediatric Feeding Difficulties : It has been effective in treating infants and young children with poor growth and feeding difficulties (Sant’Anna et al., 2014).

  • Systematic Review on Appetite and Weight Gain : A systematic review showed cyproheptadine's efficacy as an appetite stimulant and in facilitating weight gain in various underweight populations (Harrison et al., 2019).

  • Similarity to Clozapine in Psychiatric Applications : Cyproheptadine mimics the effects of clozapine, a psychotropic drug, and may have applications in treating schizophrenia (Goudie et al., 2006).

  • Side Effects and Adverse Reactions : While generally safe, cyproheptadine can cause side effects, including aggression in children, and its benefits must be weighed against potential risks (Strayhorn, 1998).

  • Reducing Spasticity in Spinal Cord Injuries : It has been shown to reduce spasticity and enhance locomotor function in spinal cord injured patients (Wainberg et al., 1990).

  • Growth Promotion in Growth Hormone Insensitivity Syndrome : Cyproheptadine hydrochloride has been found to increase height growth in patients with growth hormone insensitivity syndrome (Razzaghy-Azar et al., 2018).

  • Functional Gastrointestinal Disorders : Its use in children with functional gastrointestinal disorders has shown clinical improvement and safety (Madani et al., 2016).

  • Proconvulsant Potential : Cyproheptadine has proconvulsant potential in animal models, warranting caution in its use in epileptic patients (Singh & Goel, 2009).

  • Effect on Body Mass Index in Undernourished Children : It promotes an increase in body mass index in undernourished children (Najib et al., 2014).

  • Cyproheptadine Overdose and Toxicity : Cases of overdose and toxicity, including fatalities, have been reported, emphasizing the importance of careful dosing and monitoring (Hargrove & Molina, 2009).

Safety And Hazards

Cyproheptadine may cause serious side effects. Stop using cyproheptadine and call your doctor at once if you have: a light-headed feeling, like you might pass out; tremor, seizure (convulsions); confusion, hallucinations; little or no urination; fast or pounding heartbeats; easy bruising or bleeding; ringing in your ears; or pale or yellowed skin, dark colored urine, fever, weakness . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye damage, and may be toxic if swallowed .

Future Directions

Cyproheptadine can be considered a safe drug. Mild neurological effects appear to be frequent, and hepatotoxicity is uncommon to rare. Randomized controlled trials are needed to evaluate the safety and efficacy of cyproheptadine before authorization for appetite stimulation, especially in young children as studies at this age are lacking .

properties

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCFRYNCJDLXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022872
Record name Cyproheptadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER; ODORLESS; SLIGHT BITTER TASTE; NONHYGROSCOPIC; 1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER; PRACTICALLY INSOL IN ETHER /HCL/, 1.36e-02 g/L
Record name CYPROHEPTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cyproheptadine appears to exert its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors. Antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine's ability to stimulate the appetite., CYPROHEPTADINE...IS A SEROTONIN & HISTAMINE ANTAGONIST..., ... It is an effective H1 blocker. Cyproheptadine also has prominent 5-H blocking activity on smooth muscle by virtue of its binding to 5-HT2A receptors. ... It has weak anticholinergic activity and possess mild central depressant properties.
Record name Cyproheptadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYPROHEPTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cyproheptadine

Color/Form

CRYSTALS FROM DIL ETHANOL

CAS RN

129-03-3
Record name Cyproheptadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyproheptadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyproheptadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyproheptadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyproheptadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYPROHEPTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YHB6175DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYPROHEPTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112.3-113.3, 112.3-113.3 °C, 215 - 217 °C
Record name Cyproheptadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYPROHEPTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyproheptadine
Reactant of Route 2
Reactant of Route 2
Cyproheptadine
Reactant of Route 3
Cyproheptadine
Reactant of Route 4
Cyproheptadine
Reactant of Route 5
Cyproheptadine
Reactant of Route 6
Cyproheptadine

Citations

For This Compound
30,200
Citations
WW McDaniel - Annals of Pharmacotherapy, 2001 - journals.sagepub.com
… syndrome by cyproheptadine may serve as a specific suppressive test for the condition, and possibly may add to our understanding of the syndrome. Treatment with cyproheptadine is …
Number of citations: 106 journals.sagepub.com
A Graudins, A Stearman, B Chan - The Journal of emergency medicine, 1998 - Elsevier
… from cyproheptadine use. The role of specific serotonin receptor antagonists such as cyproheptadine in the … Currently, it is unknown whether cyproheptadine modifies patient outcome. …
Number of citations: 332 www.sciencedirect.com
ME Harrison, ML Norris, A Robinson, W Spettigue… - Appetite, 2019 - Elsevier
Objective A systematic review identifying the use of cyproheptadine (CY) as an appetite stimulant was completed. Method Studies of any design exploring the efficacy of CY as an …
Number of citations: 46 www.sciencedirect.com
SE Greenway, AT Pack… - … : The Journal of Human …, 1995 - Wiley Online Library
… cyproheptadine HC1 would alter the affect of a depressed person. In a pilot study to test that hypothesis, we treated six depressed patients with cyproheptadine … that cyproheptadine may …
DT Krieger, L Amorosa, F Linick - New England Journal of …, 1975 - Mass Medical Soc
… Cyproheptadine does not interfere with any of the … of cyproheptadine therapy) to minimize any possible effects of spontaneous intermittency of corticosteroid excretion. Cyproheptadine …
Number of citations: 386 www.nejm.org
T Silverstone, D Schuyler - Psychopharmacologia, 1975 - Springer
… reference to the effect of cyproheptadine on hunger, the present study was undertaken. … on cyproheptadine than on placebo (Table 2). The mean weight gain on cyproheptadine was …
Number of citations: 94 link.springer.com
S Madani, O Cortes, R Thomas - Journal of Pediatric …, 2016 - journals.lww.com
Objective: The objective of this study was to evaluate clinical improvement and safety with use of cyproheptadine in functional gastrointestinal disorders (FGIDs) in children. Methods: …
Number of citations: 66 journals.lww.com
HY Aboul-Enein, AA Al-Badr - Analytical Profiles of Drug Substances, 1981 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, drug metabolism, pharmacology, and method of analysis of cyptoheptadine. The compound is a white to …
Number of citations: 2 www.sciencedirect.com
NM Watemberg, KS Roth, FK Alehan, CE Epstein - Pediatrics, 1999 - publications.aap.org
… diagnosed with migraine, and cyproheptadine 4 mg (0.1 mg/… , and his mother restarted cyproheptadine at the prescribed … Examination of the prescribed cyproheptadine bottle showed …
Number of citations: 48 publications.aap.org
X Mao, S Liang, R Hurren, M Gronda… - Blood, The Journal …, 2008 - ashpublications.org
… that cyproheptadine inhibits the transactivation of cyclin D2 through mechanisms independent of c-maf. Cyproheptadine is a … In this report, we evaluated the effects of cyproheptadine on …
Number of citations: 57 ashpublications.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.